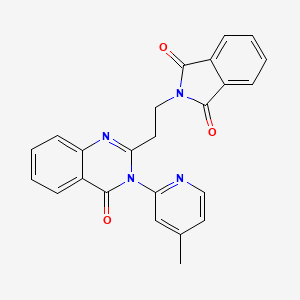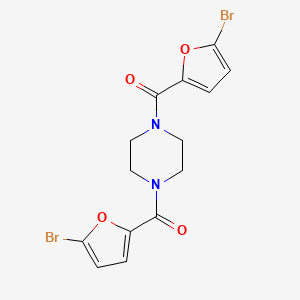![molecular formula C20H23N3OS B3559341 1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide](/img/structure/B3559341.png)
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide
Vue d'ensemble
Description
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a phenyl group, which contribute to its distinct chemical properties. The spirocyclic framework is a notable feature, as it imparts rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclo condensation of appropriate precursors under controlled conditions. For instance, the reaction of a cyanoacetyl derivative with a phenyl-substituted amine in the presence of a base such as triethylamine can lead to the formation of the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and methods such as Suzuki–Miyaura coupling may be employed to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenyl and methylsulfanyl groups can participate in various binding interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-cyano-2-methyl-N-phenyl-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide: Similar spirocyclic structure with a cyano and phenyl group.
Indole derivatives: Share some structural features and biological activities.
Uniqueness
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide is unique due to its specific combination of functional groups and spirocyclic framework. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
1-cyano-4-methyl-2-methylsulfanyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-17(18(24)23-15-9-5-3-6-10-15)20(11-7-4-8-12-20)16(13-21)19(22-14)25-2/h3,5-6,9-10,22H,4,7-8,11-12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECFNDDWRKQMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(CCCCC2)C(=C(N1)SC)C#N)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3559271.png)
![N-[(Furan-2-yl)methyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3559275.png)
![6-CYCLOPROPYL-2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]SULFANYL}-4-(4-FLUOROPHENYL)-3-PYRIDYL CYANIDE](/img/structure/B3559280.png)
![2-[3-(4-METHOXYPHENYL)-4-OXO-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOPENTAN]-2-YLSULFANYL]ACETAMIDE](/img/structure/B3559289.png)
![5-(3-bromophenyl)-N-[3-(2-furoylamino)phenyl]-2-furamide](/img/structure/B3559296.png)
![N-CYCLOHEXYL-2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B3559301.png)
![4,4-dimethyl-8-morpholin-4-yl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B3559302.png)
![N-benzyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B3559319.png)
![4-methyl-2-[2-phenyl-6-(1,1,2,2-tetrafluoroethyl)-4-pyrimidinyl]phenol](/img/structure/B3559322.png)
![2,2,6,6-tetramethyl-4-piperidinone O-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylcarbonyl)oxime](/img/structure/B3559324.png)


![3-[(3-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B3559343.png)
![1-(4-Chlorophenyl)-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3559354.png)
